molecular formula C9H15N3 B1429781 3-(5-methyl-1H-pyrazol-3-yl)piperidine CAS No. 1384427-37-5

3-(5-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B1429781
CAS RN: 1384427-37-5
M. Wt: 165.24 g/mol
InChI Key: ZLTWLBNAYZAKMI-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a heterocyclic compound that contains a piperidine ring and a pyrazole ring, and it has been found to exhibit interesting properties that make it a valuable tool for scientific research.

Scientific Research Applications

Cancer Research

Compounds related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been explored in the context of cancer research. For instance, a study presented an Aurora kinase inhibitor with a structure related to this compound, showing potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Molecular interaction studies of compounds similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been conducted. One study investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions (J. Shim et al., 2002).

Antibacterial and Antimalarial Activities

Research has been conducted on the antibacterial and antimalarial activities of novel combinatorial libraries of compounds related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine. This includes investigations into their efficacy against pathogenic strains of bacteria and fungi, as well as Mycobacterium tuberculosis and Plasmodium falciparum (Piyush N. Kalaria et al., 2014).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine have been subjects of scientific research. This includes exploring novel synthetic routes and analyzing their molecular structures (Gita Matulevičiūtė et al., 2021).

Antimicrobial Activity

The antimicrobial activity of derivatives of compounds structurally related to 3-(5-methyl-1H-pyrazol-3-yl)piperidine has been studied. This includes examining their efficacy against various bacterial strains (O. Prakash et al., 2011).

Metabolic Studies

Metabolic studies of diarylpyrazoles, which are chemically similar to 3-(5-methyl-1H-pyrazol-3-yl)piperidine, have been conducted to understand their metabolic profiles and potential receptor binding properties (Qiang Zhang et al., 2005).

properties

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTWLBNAYZAKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.